2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C20H17BrN6S and its molecular weight is 453.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.04188 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is of interest due to its structural complexity and potential for various applications in scientific research. This compound is related to a class of compounds synthesized through efficient procedures, involving tandem aza-Wittig and annulation reactions, offering a facile approach to pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives under mild conditions (Luo et al., 2020). Such synthetic strategies highlight the versatility of these compounds in chemical synthesis, potentially allowing for the development of novel materials or pharmaceutical agents.
Antimicrobial and Antifungal Activities
Compounds within the pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine families, similar in structure to the compound , have been investigated for their antimicrobial and antifungal properties. Notably, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated antibacterial activity against both Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Additionally, the synthesis of 5-arylthiazoles and triazolino[4,3-a]pyrimidines as antimicrobial agents showcases the potential of such compounds to inhibit bacterial growth effectively (Abdelhamid et al., 2007).
Antiproliferative Activity
Research into the antiproliferative effects of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines, related to the compound of interest, highlights their potential as anti-proliferative agents against human breast cancer cells, with some compounds exhibiting IC50 values indicating significant activity (Atta et al., 2019). Such findings underscore the importance of these compounds in the development of new cancer therapies, offering a promising avenue for future research.
Properties
IUPAC Name |
4-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6S/c1-3-16-12(2)28-20-17(16)19-24-18(25-27(19)11-22-20)14-6-4-13(5-7-14)9-26-10-15(21)8-23-26/h4-8,10-11H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYWGYAUJFGKQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)CN5C=C(C=N5)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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